molecular formula C20H15BrN4O4S B5024561 (E)-3-(2-bromo-4-nitroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

(E)-3-(2-bromo-4-nitroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B5024561
M. Wt: 487.3 g/mol
InChI Key: LIADTDQHQOOOKJ-JLHYYAGUSA-N
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Description

(E)-3-(2-bromo-4-nitroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

(E)-3-(2-bromo-4-nitroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O4S/c1-28-18-6-3-12(7-19(18)29-2)17-11-30-20(24-17)13(9-22)10-23-16-5-4-14(25(26)27)8-15(16)21/h3-8,10-11,23H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIADTDQHQOOOKJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)[N+](=O)[O-])Br)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)[N+](=O)[O-])Br)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-bromo-4-nitroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 2-bromo-4-nitroaniline and 3,4-dimethoxyphenyl-1,3-thiazole. These intermediates are then subjected to a series of coupling reactions under controlled conditions to form the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-bromo-4-nitroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2-bromo-4-nitroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (E)-3-(2-bromo-4-nitroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or experimental outcomes. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

(E)-3-(2-bromo-4-nitroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

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